molecular formula C10H18ClNO2 B1485935 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride CAS No. 2097969-68-9

3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride

Cat. No.: B1485935
CAS No.: 2097969-68-9
M. Wt: 219.71 g/mol
InChI Key: LWRWDAYKZBJOFU-UHFFFAOYSA-N
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Description

3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride is a chemical compound with a bicyclic structure containing nitrogen and oxygen atoms It is a hydrochloride salt of 3-{8-azabicyclo[321]octan-3-yl}propanoic acid, which is a derivative of octahydroazocine

Biochemical Analysis

Biochemical Properties

3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with serotonin receptors, which are involved in numerous physiological processes such as mood regulation, appetite, and sleep . The nature of these interactions often involves binding to the active sites of these receptors, modulating their activity and downstream signaling pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting gene expression and metabolic processes . These effects can vary depending on the cell type and the specific receptors expressed on the cell surface.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as serotonin receptors, leading to either inhibition or activation of these receptors . This binding can result in changes in gene expression, influencing various cellular processes. Additionally, the compound may interact with other enzymes, modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that the compound remains stable under specific conditions, but its activity can degrade over time . Long-term exposure to the compound can lead to sustained changes in cellular function, which are crucial for evaluating its potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may result in beneficial effects, such as modulation of serotonin receptor activity, while high doses can lead to toxic or adverse effects . Understanding the dosage effects is critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its activity and function. Understanding these processes is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Studying the subcellular localization can provide insights into the mechanisms underlying its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate bicyclic amine precursor, such as 8-azabicyclo[3.2.1]octane.

  • Functionalization: The bicyclic amine is then functionalized to introduce the propanoic acid moiety. This can be achieved through various organic reactions, such as nucleophilic substitution or addition reactions.

  • Hydrochloride Formation: The resulting propanoic acid derivative is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the bicyclic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

  • Biology: The compound may be used in biological studies to investigate its interactions with biological macromolecules.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound is structurally similar but contains an oxygen atom in the bicyclic ring.

  • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl acetate: Another related compound with a methyl group and an acetate moiety.

Uniqueness: 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride is unique due to its specific structural features and potential applications in various fields. Its bicyclic structure and functional groups make it a valuable compound for research and industrial use.

Properties

IUPAC Name

3-(8-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)4-1-7-5-8-2-3-9(6-7)11-8;/h7-9,11H,1-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRWDAYKZBJOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride
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3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride
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3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride
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3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride

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